(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride
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Overview
Description
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of both benzene sulphonyl and indol-2-ylsulphonyl groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride typically involves the reaction of benzene sulphonyl chloride with 6-chloroindole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize phosphorus oxychloride or phosphorus pentachloride as chlorinating agents to facilitate the reaction .
Chemical Reactions Analysis
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include Grignard reagents, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. The compound acts as an electrophile, with the sulphonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the indole moiety.
Tosyl chloride: Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature.
2,4,6-Triisopropylbenzenesulfonyl chloride: Known for its steric hindrance, making it useful in selective reactions.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both benzene sulphonyl and indole groups, which allows for a broader range of applications and reactions.
Properties
Molecular Formula |
C14H9Cl2NO4S2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-chloroindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-11-7-6-10-8-14(22(16,18)19)17(13(10)9-11)23(20,21)12-4-2-1-3-5-12/h1-9H |
InChI Key |
LXSUDBCGRSVSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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